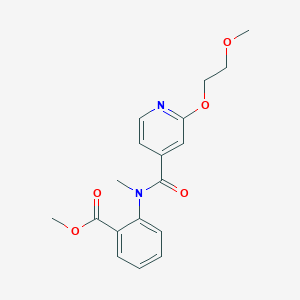

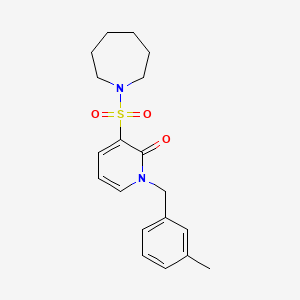

![molecular formula C21H27N3O4S B2449823 4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897611-98-2](/img/structure/B2449823.png)

4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

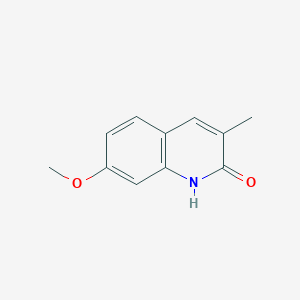

4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPB and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

- Researchers have explored the antibacterial and antifungal activities of this compound against various microorganisms. While it falls into the category of moderately active agents, further investigations could reveal its potential as a therapeutic option .

- The piperazine ring in this compound offers conformational flexibility, making it an attractive building block for drug discovery. Its easy modificability, water solubility, and capacity for hydrogen bonding contribute to its importance in medicinal chemistry .

- Although not explicitly mentioned in the literature, compounds containing piperazine rings have demonstrated anticancer activity. Further studies could explore whether this specific compound exhibits similar effects .

- Piperazine derivatives have been investigated for their antiparasitic properties. While the compound’s activity level remains moderate, it could serve as a starting point for designing more potent antiparasitic agents .

- The piperazine scaffold has been associated with antidepressive and antihistamine activities. Researchers might explore whether this compound has any impact on neurological disorders or related pathways .

- Beyond its direct biological activities, this compound serves as a versatile intermediate in organic synthesis. Researchers have used it to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Antibacterial and Antifungal Agents

Drug Discovery and Medicinal Chemistry

Anticancer Properties

Antiparasitic Applications

Therapeutic Potential in Neurological Disorders

Synthetic Intermediates for Novel Organic Compounds

Mechanism of Action

Target of Action

The primary target of 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is likely to be acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine is released into the synaptic cleft and binds to receptors on the post-synaptic neuron. AChE then breaks down the remaining acetylcholine to terminate the signal. By inhibiting AChE, this compound prolongs the action of acetylcholine, enhancing the cholinergic transmission .

Result of Action

The result of the compound’s action is an enhancement of cholinergic transmission. This can lead to improved memory and cognitive function, particularly in conditions where these functions are impaired, such as Alzheimer’s disease .

properties

IUPAC Name |

4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-2-28-20-10-8-18(9-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCMILIVYGYSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2449740.png)

![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)

![N-(4-fluorophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2449752.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2449758.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2449760.png)